2-Ethoxy-3,5-dinitropyridine
Overview
Description
2-Ethoxy-3,5-dinitropyridine is a chemical compound with the molecular formula C7H7N3O5 . It has been studied in various computational and kinetic studies .
Synthesis Analysis
The synthesis of 2-Ethoxy-3,5-dinitropyridine involves a S_NAr reaction with piperidine in the gas phase . The reaction was modeled via both the catalyzed and base-catalyzed pathways which proceeded with the initial attack of the nucleophile on the substrates to yield the Meisenheimer complex intermediate that is stabilized with hydrogen bonding .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3,5-dinitropyridine has been studied using hybrid density functional theory method B3PW91 and 6–31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions of 2-Ethoxy-3,5-dinitropyridine involve the formation and decomposition of a Meisenheimer complex, which was observed to be stabilized by hydrogen bonding . Along the uncatalyzed pathway, the decomposition of the Meisenheimer complex was the slow step and requires about 28 kcal/mol .Scientific Research Applications
Chemical Reactions and Kinetics
2-Ethoxy-3,5-dinitropyridine is involved in significant chemical reactions. Studies have shown its reactions with p-substituted anilines in DMSO, resulting in 2-anilino-3,5-dinitropyridine derivatives. These reactions follow a two-step mechanism involving initial nucleophilic attack and subsequent conversion to the product, with no accumulation of intermediates detectable spectrophotometrically (Asghar, 2013). Additionally, the interaction of 2-Ethoxy-3,5-dinitropyridine with aliphatic amines in DMSO has been studied, revealing the formation of anionic sigma-adducts and suggesting a mechanism involving proton transfer from zwitterions (Crampton et al., 2003).
Structural Analysis
The molecular and crystal structures of 2-Ethoxy-3,5-dinitropyridine derivatives have been a subject of study, with focus on their spectroscopic characteristics and acidic dissociation constants. For instance, the oxidative nitration of 2-amino-3-hydroxypyridine has been explored, yielding 2-ethoxy-3-hydroxy-4,6-dinitropyridine as one of the reaction products (Koval’chukova et al., 2009). Additionally, the conformational and vibrational spectroscopic studies, alongside structure–activity analyses, have been conducted to understand its properties better, especially in terms of its nonlinear optical activity (Asath et al., 2016).
Synthetic Applications
The compound has been utilized in various synthetic processes. For example, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves multiple steps, including substitution, oxidation, nitration, and ammoniation, demonstrating its versatility in organic synthesis (Jun, 2007).
Reactions with Nucleophiles
2-Ethoxy-3,5-dinitropyridine's reactions with nucleophiles are noteworthy, particularly in the formation of sigma complexes. These interactions have been studied extensively, providing insights into the contrasting behaviors and steric effects influencing these reactions (Biffin et al., 1970).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-3,5-dinitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-2-15-7-6(10(13)14)3-5(4-8-7)9(11)12/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKINOKUGGTRQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302935 | |
Record name | 2-ethoxy-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3,5-dinitropyridine | |
CAS RN |
18617-41-9 | |
Record name | 2-Ethoxy-3,5-dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18617-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3,5-dinitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018617419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155357 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethoxy-3,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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